1-(3-Phenyl-2,3-dihydro-1H-indol-1-yl)but-2-en-1-one
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Overview
Description
1-(3-Phenyl-2,3-dihydro-1H-indol-1-yl)but-2-en-1-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a phenyl group attached to an indole moiety, which is further connected to a butenone chain. The unique structure of this compound makes it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of 1-(3-Phenyl-2,3-dihydro-1H-indol-1-yl)but-2-en-1-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone under acidic conditions to form the indole core . The reaction typically uses methanesulfonic acid as a catalyst and is carried out under reflux conditions in methanol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(3-Phenyl-2,3-dihydro-1H-indol-1-yl)but-2-en-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons. Common reagents include halogens and nitrating agents.
Condensation: The compound can undergo condensation reactions with various aldehydes or ketones to form more complex structures.
Scientific Research Applications
1-(3-Phenyl-2,3-dihydro-1H-indol-1-yl)but-2-en-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Phenyl-2,3-dihydro-1H-indol-1-yl)but-2-en-1-one involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to various receptors, influencing cellular processes . For example, it may inhibit certain enzymes or modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties .
Comparison with Similar Compounds
1-(3-Phenyl-2,3-dihydro-1H-indol-1-yl)but-2-en-1-one can be compared with other indole derivatives such as:
Indole-3-carbaldehyde: Known for its use in multicomponent reactions and pharmaceutical applications.
2,3-Dihydroindole-2-one: Exhibits various biological activities and is used in the synthesis of therapeutic agents.
1,3,3-Trimethyl-3-phenylindane: Used in the development of new materials and as a precursor in organic synthesis.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
62236-43-5 |
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Molecular Formula |
C18H17NO |
Molecular Weight |
263.3 g/mol |
IUPAC Name |
1-(3-phenyl-2,3-dihydroindol-1-yl)but-2-en-1-one |
InChI |
InChI=1S/C18H17NO/c1-2-8-18(20)19-13-16(14-9-4-3-5-10-14)15-11-6-7-12-17(15)19/h2-12,16H,13H2,1H3 |
InChI Key |
JWIGNMKCTAPAMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)N1CC(C2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
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